Zr(TMHD)₄ ALD Performance: Halide-Free Deposition vs. ZrCl₄ Chlorine Contamination
Zr(TMHD)₄ deposits halide-free ZrO₂ films, eliminating the 0.1–0.3 wt% chlorine contamination typical of ZrCl₄/H₂O ALD processes [1]. The tradeoff is a lower growth rate: 0.24 Å/cycle for Zr(TMHD)₄ versus ~0.53 Å/cycle for ZrCl₄ [1]. Zr(TMHD)₄ operates within a 375–400 °C ALD window, enabling higher as-deposited crystallinity without CVD risk, whereas ZrCl₄ operates at 275–350 °C but generates corrosive HCl byproducts that damage reactor exhaust systems [1].
| Evidence Dimension | ALD process performance |
|---|---|
| Target Compound Data | 0.24 Å/cycle; 0 wt% Cl; 375–400 °C ALD window |
| Comparator Or Baseline | ZrCl₄: ~0.53 Å/cycle; 0.1–0.3 wt% Cl; 275–350 °C ALD window; TEMAZ: ~0.96–1.25 Å/cycle, 200–250 °C window |
| Quantified Difference | Zr(TMHD)₄: 0% chlorine vs ZrCl₄ 0.1–0.3 wt%; 47% lower growth rate than ZrCl₄; 375–400 °C window vs 275–350 °C |
| Conditions | ALD ZrO₂ film deposition |
Why This Matters
For gate dielectrics in DRAM and logic devices, mobile chloride ions accelerate time-dependent dielectric breakdown (TDDB) failures; TMHD enables halide-free films where device reliability mandates zero chlorine.
- [1] Mironova Labs. TMHD vs Alternative Precursors Technical Resource. Available at: https://www.mironova.com/science/metal-organic-precursors/resources/precursor-comparison View Source
